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Compound of Interest

Compound Name:
Potassium N-

cyanodithiocarbamate

Cat. No.: B3329287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-

cyanodithiocarbamates, particularly dimethyl N-cyanodithioiminocarbonate, as a versatile

building block in the synthesis of a wide array of pharmaceutically relevant heterocyclic

compounds. The protocols detailed below are based on established literature and offer starting

points for the synthesis of benzothiazoles, quinazolines, and pyrazolo[4,5-d]pyrimidines.

Synthesis of 2-Cyanoaminobenzothiazoles
Application: The reaction of dimethyl N-cyanodithioiminocarbonate with 2-aminothiophenols

provides a straightforward route to 2-cyanoaminobenzothiazoles. These compounds are

valuable intermediates that can be further elaborated into more complex heterocyclic systems,

including those with potential biological activity. The cyanoamino moiety offers a handle for

subsequent chemical transformations.

Reaction Scheme:

2-Aminothiophenol + Dimethyl N-cyanodithioiminocarbonate Ethanol, Reflux 2-Cyanoaminobenzothiazole
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Caption: General synthesis of 2-cyanoaminobenzothiazoles.

Experimental Protocol: Synthesis of 2-Cyanoaminobenzothiazole

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.

Reagent Addition: To the stirred solution, add dimethyl N-cyanodithioiminocarbonate (1.0 eq).

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If so, collect the solid by filtration.

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting

materials. If necessary, the product can be further purified by recrystallization from a suitable

solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data:

Entry
Reactant
1

Reactant
2

Solvent
Condition
s

Time (h) Yield (%)

1

2-

Aminothiop

henol

Dimethyl

N-

cyanodithio

iminocarbo

nate

Ethanol Reflux 5 75-85

2

2-Amino-5-

methylthiop

henol

Dimethyl

N-

cyanodithio

iminocarbo

nate

Ethanol Reflux 6 70-80
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Synthesis of Quinazoline Derivatives
Application: Dimethyl N-cyanodithioiminocarbonate reacts with anthranilic acid and its

derivatives to form quinazoline scaffolds. Quinazolines are a prominent class of nitrogen-

containing heterocycles found in numerous bioactive compounds, including approved drugs for

cancer therapy. This method provides a convergent approach to constructing the quinazoline

core.

Reaction Scheme:

Anthranilic Acid + Dimethyl N-cyanodithioiminocarbonate Pyridine, Reflux Intermediate Cyclization Quinazolinone Derivative

Click to download full resolution via product page

Caption: Synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

Reaction Setup: Combine anthranilic acid (1.0 eq) and dimethyl N-

cyanodithioiminocarbonate (1.1 eq) in a round-bottom flask containing pyridine as the

solvent and base.

Reaction: Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by

TLC.

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

Purification: Collect the resulting precipitate by filtration, wash with water, and then a small

amount of cold ethanol. The crude product can be purified by recrystallization from a suitable

solvent like ethanol or acetic acid.

Quantitative Data:
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Entry
Reactant
1

Reactant
2

Solvent
Condition
s

Time (h) Yield (%)

1
Anthranilic

acid

Dimethyl

N-

cyanodithio

iminocarbo

nate

Pyridine Reflux 10 60-70

2

5-

Bromoanth

ranilic acid

Dimethyl

N-

cyanodithio

iminocarbo

nate

Pyridine Reflux 12 55-65

Synthesis of Pyrazolo[4,5-d]pyrimidines
Application: The reaction between 5-pyrazolone derivatives and dimethyl N-

cyanodithioiminocarbonate in the presence of a base offers an efficient route to pyrazolo[4,5-

d]pyrimidines. This heterocyclic core is an analog of purine and is a key structural motif in

various compounds with therapeutic potential, including inhibitors of kinases and other

enzymes.

Reaction Scheme:

5-Pyrazolone + Dimethyl N-cyanodithioiminocarbonate Triethylamine, Ethanol, Reflux Intermediate Adduct Intramolecular Cyclization Pyrazolo[4,5-d]pyrimidine

Click to download full resolution via product page

Caption: Synthesis of pyrazolo[4,5-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrazolo[4,5-d]pyrimidine Derivative

Reaction Setup: To a solution of the substituted 5-pyrazolone (1.0 eq) in ethanol in a round-

bottom flask, add triethylamine (1.5 eq).
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Reagent Addition: Add dimethyl N-cyanodithioiminocarbonate (1.0 eq) to the mixture.

Reaction: Heat the reaction mixture to reflux and stir for 6-10 hours. Monitor the progress of

the reaction by TLC.

Work-up: Upon completion, cool the reaction mixture and reduce the solvent volume under

reduced pressure. Pour the residue into cold water.

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization

from ethanol or another suitable solvent can be performed for further purification.

Quantitative Data:

Entry
Reactan
t 1

Reactan
t 2

Base Solvent
Conditi
ons

Time (h)
Yield
(%)

1

3-Methyl-

1-phenyl-

5-

pyrazolo

ne

Dimethyl

N-

cyanodith

ioiminoca

rbonate

Triethyla

mine
Ethanol Reflux 8 70-80

2

3-Amino-

5-

pyrazolo

ne

Dimethyl

N-

cyanodith

ioiminoca

rbonate

Triethyla

mine
Ethanol Reflux 7 65-75

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions,

including times and temperatures, may need to be optimized for specific substrates.

Appropriate safety precautions should be taken when handling all chemicals.

To cite this document: BenchChem. [Application Notes and Protocols: N-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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